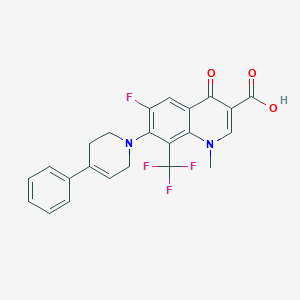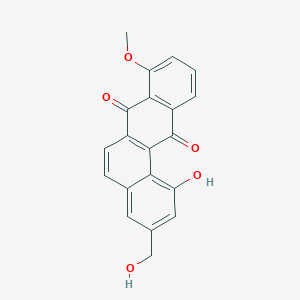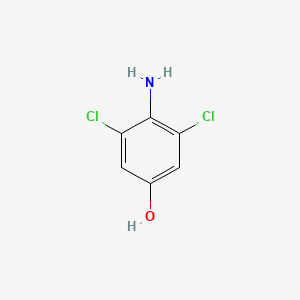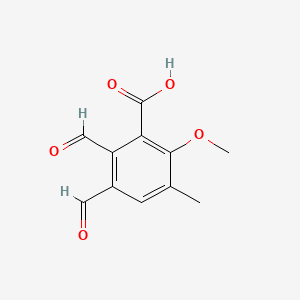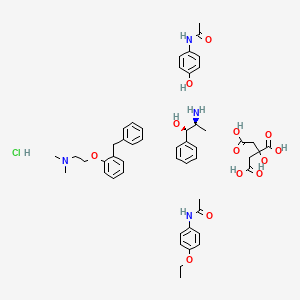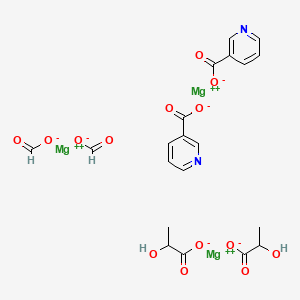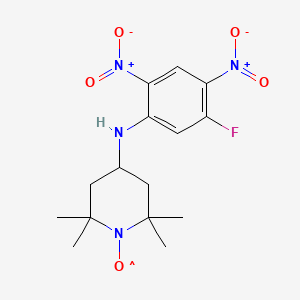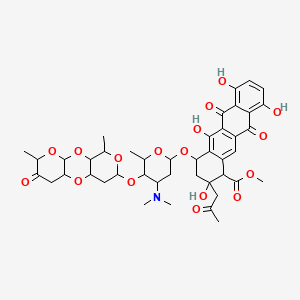![molecular formula C15H14O3 B1201342 3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
3-Methyl-5-propylfuro[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-propyl-7-furo[3,2-g][1]benzopyranone is a member of psoralens.
Aplicaciones Científicas De Investigación
Conformational Studies
- Conformations of Imperatorin: Imperatorin, closely related to 3-Methyl-5-propylfuro[3,2-g]chromen-7-one, has been studied for its crystal structure, revealing different conformations of the 3-methylbutyl group (Atta-ur-rahman et al., 2004).
Heterocyclic System Synthesis
- 6-Hydroxyaurone Aminomethyl Derivatives: Studies on derivatives of 6-Hydroxyaurone have led to the synthesis of various heterocyclic systems like difuro[2,3-b:3',2'-g]chromen-3(2H)-one, related to 3-Methyl-5-propylfuro[3,2-g]chromen-7-one (Popova et al., 2019).
Structural Analysis of Related Compounds
- The Khellin Quinone: Research on the khellin molecule, structurally similar to 3-Methyl-5-propylfuro[3,2-g]chromen-7-one, provides insights into the planar structure typical of furobenzopyranones (Yakoubi et al., 1997).
- Mixed Crystal of Imperatorin and Phellopterin: Studies on mixed crystals involving imperatorin reveal insights into molecular interactions like C—H...O, C—H...π, and π–π interactions, relevant to 3-Methyl-5-propylfuro[3,2-g]chromen-7-one (Cox et al., 2003).
Synthesis of Functionalized Chromenes
- DABCO-Promoted Synthesis: A method for synthesizing functionalized chromen-5-ones, related to 3-Methyl-5-propylfuro[3,2-g]chromen-7-one, via a multicomponent protocol has been developed, highlighting efficiency and high yields (Singh et al., 2012).
Propiedades
Nombre del producto |
3-Methyl-5-propylfuro[3,2-g]chromen-7-one |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3-methyl-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O3/c1-3-4-10-5-15(16)18-14-7-13-11(6-12(10)14)9(2)8-17-13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZTTLXIGZQRLEOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



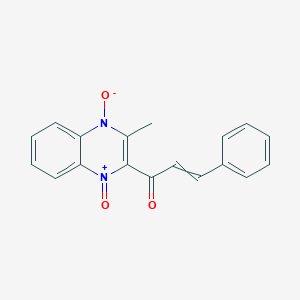
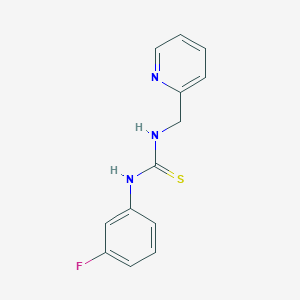
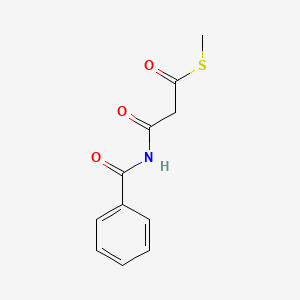
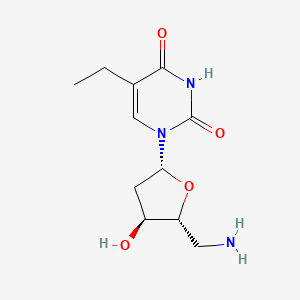
![(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide](/img/structure/B1201267.png)
![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
